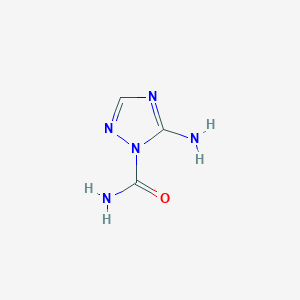

5-Amino-1h-1,2,4-triazole-1-carboxamide

CAS No.: 1489-02-7

Cat. No.: VC13441306

Molecular Formula: C3H5N5O

Molecular Weight: 127.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1489-02-7 |

|---|---|

| Molecular Formula | C3H5N5O |

| Molecular Weight | 127.11 g/mol |

| IUPAC Name | 5-amino-1,2,4-triazole-1-carboxamide |

| Standard InChI | InChI=1S/C3H5N5O/c4-2-6-1-7-8(2)3(5)9/h1H,(H2,5,9)(H2,4,6,7) |

| Standard InChI Key | RFLFAIIYFWQKPZ-UHFFFAOYSA-N |

| SMILES | C1=NN(C(=N1)N)C(=O)N |

| Canonical SMILES | C1=NN(C(=N1)N)C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a 1,2,4-triazole ring system, where the nitrogen-rich framework contributes to its stability and reactivity. Key physicochemical properties include:

The planar triazole ring facilitates π-π stacking and hydrogen bonding, as evidenced by X-ray crystallography studies of analogous compounds . The amino and carboxamide substituents enhance solubility in polar solvents while enabling participation in tautomerism and prototropic equilibria . For instance, annular tautomerism has been observed in related 1,2,4-triazoles, where proton shifts between ring nitrogen atoms stabilize distinct resonance forms .

Synthesis and Functionalization

Microwave-Assisted Pathways

Two synthetic routes dominate the literature:

-

Nucleophilic Ring-Opening: Reacting N-guanidinosuccinimide with aliphatic amines under microwave irradiation yields 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . This method is effective for primary and secondary amines but fails with less nucleophilic aromatic amines .

-

Arylsuccinimide Route: For aromatic amines, N-arylsuccinimides are first prepared and then reacted with aminoguanidine hydrochloride under microwave conditions .

Both pathways emphasize the role of succinic anhydride and aminoguanidine hydrochloride as starting materials, with microwave irradiation reducing reaction times from hours to minutes .

Acetylation Dynamics

Acetylation studies reveal complex regioselectivity. Traditional methods using acetyl chloride produce mixtures of mono- and diacetylated derivatives, whereas controlled conditions in dimethylformamide (DMF) selectively yield 1-acetyl-5-amino-1H-1,2,4-triazole . Neat acetic anhydride at room temperature forms 1-acetyl-3-(acetylamino)-1H-1,2,4-triazole, highlighting the carboxamide’s susceptibility to acylation .

Pharmacological Applications

Antiparasitic Activity

In a high-throughput screen, 5-amino-1,2,3-triazole-4-carboxamides demonstrated submicromolar activity against Trypanosoma cruzi, the causative agent of Chagas disease . Optimized analogs improved metabolic stability and oral exposure, with one compound reducing parasite burden in murine models .

Industrial and Agrochemical Applications

Herbicide Synthesis

The compound is a precursor to amicarbazone, a triazolinone herbicide targeting photosystem II . A patented process couples 4-amino-2,4-dihydro-5-isopropyl-3H-1,2,4-triazol-3-one (TAZ) with tert-butyl isocyanate (TBIC), achieving high purity even with low-grade TBIC . This method underscores its scalability for agrochemical production.

Material Science

1,2,4-Triazoles are employed in metal-organic frameworks (MOFs) and energetic materials due to their thermal stability and nitrogen content . The carboxamide group enhances coordination with transition metals, enabling applications in catalysis and sensors .

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: Prototropic tautomerism in triazoles generates distinct ¹H NMR signals for NH and NH₂ groups, often resolved in DMSO-d₆ .

-

X-Ray Crystallography: Studies of analogous compounds reveal planar triazole rings with hydrogen-bonded networks stabilizing crystal lattices .

Chromatography

HPLC and GC-MS are critical for quantifying acetylation products and synthetic intermediates . Reverse-phase HPLC with UV detection (λ = 254 nm) effectively separates mono- and diacetylated derivatives .

Recent Advances and Future Directions

Recent innovations include microwave-assisted synthesis for rapid functionalization and the development of triazole-based kinase inhibitors . Future research should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume